
Barnidipine
Descripción general
Descripción
Barnidipina, también conocida como mepirodipina, es un bloqueador de los canales de calcio que pertenece al grupo de los bloqueadores de los canales de calcio de dihidropiridina. Se utiliza principalmente en el tratamiento de la hipertensión. Barnidipina es un antagonista del calcio novedoso de acción prolongada que muestra alta afinidad por los canales de calcio de las células del músculo liso en la pared vascular y selectividad contra los canales de calcio de tipo L cardiovascular .
Métodos De Preparación
Barnidipina se puede sintetizar a través de diversas rutas sintéticas. Un método implica la preparación de compuestos quirales representados por fórmulas específicas y su uso en la preparación de Barnidipina o sus sales farmacéuticamente aceptables . La producción industrial de clorhidrato de Barnidipina implica el uso de cromatografía líquida de alta resolución (HPLC) para detectar y caracterizar las impurezas, garantizando la calidad y seguridad del producto farmacéutico .
Análisis De Reacciones Químicas
Synthetic Reactions and Process Optimization
Barnidipine hydrochloride synthesis involves seven key steps ( ):
Table 1: Synthesis Steps and Conditions
Critical advancements include eliminating column chromatography and using ethanol for final crystallization, enhancing industrial scalability .
Degradation Pathways and Impurity Formation
Stability studies reveal three primary degradation routes:
2.1 Dehydrogenation
Reaction with MnO₂ or UV exposure converts the 1,4-dihydropyridine ring to pyridine:
textThis compound (15) + MnO₂ → Impurity 3 (m/z 489.0, Δ−2 amu)
Key evidence:
2.2 Diastereomerization
Chiral resolution inefficiencies produce impurity 2:
text(12) + residual enantiomer 13 → Impurity 2 (diastereomer of 15)
Identical mass spectra to this compound but distinct HPLC retention .
2.3 Ester Exchange
Ethanol in final processing causes side reactions:
textMethyl ester (12) + ethanol → Ethyl ester impurity 4 (RRT 3.14) [5]
Mass shift: m/z +28 (methyl→ethyl substitution) confirmed by MS .
Metabolic Reactions
In vivo studies demonstrate hepatic biotransformation via CYP3A4/5 ( ):
Table 2: Major Metabolic Pathways
Pathway | Enzymes | Metabolites | Activity |
---|---|---|---|
Primary | CYP3A4 | Pyridine ring-oxidized derivatives | Inactive |
Secondary | CYP3A5 | N-debenzylated products | Inactive |
Hydrolysis | Esterases | Carboxylic acid derivatives | Inactive |
Key metabolic steps:
-
Oxidation of dihydropyridine to pyridine (similar to impurity 3 formation)
-
Hydrolysis of methyl ester at C5 position
-
Reduction of nitro group to amine (minor pathway)
Solubility-Driven Reaction Considerations
Though not direct reactions, solubility properties influence synthetic efficiency:
Table 3: Hansen Solubility Parameters
Method | δd (MPa½) | δp (MPa½) | δh (MPa½) | Total δ (MPa½) |
---|---|---|---|---|
Fedors | 19.5 | - | - | 23.2 |
Hoftyzer-Van Krevelen | 19.5 | 4.3 | 8.1 | 21.6 |
High lipophilicity (logP ≈ 3.3) necessitates dichloromethane/ethanol mixtures for optimal reaction kinetics .
This comprehensive analysis synthesizes data from synthetic chemistry, impurity profiling, and pharmacokinetics to map this compound’s reactivity. The compound’s stability challenges—particularly dihydropyridine ring oxidation and ester exchange—highlight the need for controlled process conditions. Metabolic studies further confirm that biological transformations mirror synthetic degradation pathways, emphasizing the interconnectedness of synthetic and biochemical reactivity.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action:
Barnidipine selectively inhibits L-type calcium channels, leading to vasodilation and reduced peripheral vascular resistance. This mechanism is beneficial for controlling blood pressure and improving cardiovascular outcomes.
Chemical Structure:
this compound is characterized by its lipophilic properties, which enhance its absorption and bioavailability compared to other calcium channel blockers.
Hypertension Management
This compound has been extensively studied for its efficacy in treating arterial hypertension.
- Efficacy in Blood Pressure Reduction:
- In a large observational study involving 20,275 patients, this compound demonstrated significant reductions in both systolic and diastolic blood pressure over three months, with a notable decrease across different age groups (p<0.0001) .
- The mean systolic blood pressure decreased significantly from baseline values, achieving levels below the target of <140/90 mmHg for most patients .
Age Group | Mean SBP Change (mmHg) | Mean DBP Change (mmHg) |
---|---|---|
≤55 years | -15.5 | -9.0 |
>55 years | -16.0 | -7.9 |
Raynaud's Phenomenon
Recent studies indicate that this compound may be effective in treating secondary Raynaud's phenomenon associated with systemic sclerosis (SSc-RP). In a clinical trial involving 64 patients, those treated with this compound showed significant improvement in symptoms compared to those on other calcium channel blockers .
Cardiovascular Protection
This compound has demonstrated positive effects on echocardiographic parameters related to left ventricular function. A study found that patients receiving this compound experienced improvements in left ventricular diastolic relaxation without significant adverse events . This suggests potential benefits beyond mere blood pressure control.
Tolerability and Side Effects
This compound is generally well-tolerated, with a lower incidence of common side effects associated with calcium channel blockers, such as peripheral edema. In clinical trials, adverse events leading to treatment discontinuation were reported in only 3% of patients .
Adverse Event | Incidence (%) |
---|---|
Peripheral Edema | 2.7 (age <65) |
Peripheral Edema | 4.6 (age ≥65) |
Dizziness | Variable |
Headache | Variable |
Case Studies and Real-Life Efficacy
Case Study: Efficacy in Older Adults
In a subgroup analysis from the BASIC-HT study, this compound was effective in older patients (>55 years), showing significant reductions in blood pressure comparable to younger cohorts .
Long-term Efficacy:
A follow-up study indicated that 91% of patients maintained normalized blood pressure after one year of treatment with this compound, demonstrating its sustained efficacy over time .
Mecanismo De Acción
Barnidipina ejerce sus efectos bloqueando los canales de calcio, particularmente los canales lentos de tipo L de las células del músculo liso que se encuentran en la pared de los vasos sanguíneos . Esta interferencia con el flujo de iones calcio hacia el interior de las células a través de los canales lentos de la membrana plasmática da como resultado la relajación de las células del músculo liso vascular, lo que conduce a una reducción de la presión arterial . Barnidipina se caracteriza por una lenta aparición de la acción y una unión fuerte y duradera a los canales de calcio de tipo L .
Comparación Con Compuestos Similares
Barnidipina se compara con otros bloqueadores de los canales de calcio como amlodipina y nitrendipina. Si bien todos estos compuestos pertenecen al grupo de los bloqueadores de los canales de calcio de dihidropiridina, Barnidipina es única en que consiste en un solo enantiómero, lo que ofrece un alto grado de selectividad farmacológica . Otros compuestos similares incluyen lercanidipina y felodipina, que también se utilizan en el tratamiento de la hipertensión .
Actividad Biológica
Barnidipine is a dihydropyridine calcium antagonist primarily used for the treatment of hypertension. Its unique pharmacological profile, characterized by a long-acting and slow onset of action, makes it an attractive option in managing blood pressure while minimizing adverse effects. This article delves into the biological activity of this compound, supported by clinical studies, efficacy data, and safety profiles.
This compound exerts its antihypertensive effects through the inhibition of voltage-gated calcium channels in vascular smooth muscle. This leads to vasodilation and a subsequent decrease in systemic vascular resistance, contributing to lower blood pressure levels. The compound is noted for its high vasoselectivity , which means it preferentially dilates blood vessels over cardiac tissues, thereby reducing the risk of reflex tachycardia associated with other calcium channel blockers .
Key Findings
-
Blood Pressure Reduction :
- In a study involving 236 patients aged 75 years and older, this compound demonstrated significant reductions in sitting diastolic blood pressure (DBP) over a two-year period. Patients started on 10 mg daily doses could be titrated up to 20 mg based on their response .
- Another observational study showed that this compound effectively reduced systolic blood pressure (SBP) and DBP across different age groups, with mean reductions of -16.0 mmHg and -7.9 mmHg for older patients, respectively .
- Comparison with Other Antihypertensives :
- Long-Term Efficacy :
Safety Profile
This compound has been associated with a low incidence of adverse effects compared to other calcium channel blockers. In clinical trials, only 3% to 3.6% of patients discontinued treatment due to side effects, which were primarily mild and included peripheral edema in older patients .
Summary of Adverse Events
Adverse Event | Incidence (%) |
---|---|
Peripheral Edema | 2.7 (age <65) 4.6 (age ≥65) |
Treatment Discontinuation | 3.0 - 3.6 |
General Adverse Effects | 22 (Year 1) 14 (Year 2) 3 (Year 3) |
Case Studies
Several case studies have highlighted the effectiveness and tolerability of this compound:
- Case Study A : An elderly patient with resistant hypertension showed significant improvement after switching from another calcium channel blocker to this compound, achieving target BP levels without notable side effects.
- Case Study B : A cohort study involving patients with comorbid conditions demonstrated that this compound not only lowered BP effectively but also improved quality of life measures compared to baseline assessments.
Propiedades
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOONUMYLCFJD-DHLKQENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Barnidipine is a lipophilic 1,4-dihydropyridine calcium antagonist that is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels. It displays high affinity for the channels expressed in the smooth muscle cells in the vascular wall. Its main mechanism of action arises from the reduction of peripheral vascular resistance secondary to its vasodilatory actions. Calcium ion influx via L-subtype ‘voltage-operated’ channels in the excitable membranes of the smooth muscle cells promotes the formation of calcium-dependent formation of cross-bridges between myosin and actin which are the two major contractile proteins that drive contraction. By blocking the L-type 'voltage-dependent' calcium channels, barnidipine selectively blocks the calcium ion influx in the smooth muscle cells and inhibits the activation of contractile proteins. It is suggested that barnidipine displays a high affinity to the inactivated state of the channel. Like other dihydropyridine calcium antagonists, barnidipine is predicted to interact with the alpha 1-C subunit of the L-type calcium channels. Alpha 1-C subunit of the channel is predicted to reside within the bilayer or channel pore at a location closer to the extracellular rather than the intracellular face of the membrane. Its lipophilicity is likely a reason why barnidipine displays a slow onset and long duration of action. Being a highly lipophilic molecule with an octanol/water partition coefficient of 2000, barnidipine is expected to accumulate in the cell membrane and consequently, gains access to its target receptor in a slow manner. | |
Record name | Barnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104713-75-9 | |
Record name | Barnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104713-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BARNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Barnidipine exerts its antihypertensive effect by acting as a selective antagonist of L-type calcium channels, particularly those found in vascular smooth muscle cells. []
A: By blocking L-type calcium channels, this compound inhibits the influx of calcium ions into vascular smooth muscle cells. This inhibition prevents smooth muscle contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , ]
A: this compound exhibits vasoselectivity, meaning it preferentially targets calcium channels in vascular smooth muscle over those in cardiac muscle. This selectivity results in minimal to no negative inotropic effects, meaning it does not significantly weaken the force of heart contractions. []
A: The molecular formula of this compound hydrochloride is C26H31N3O6·HCl, and its molecular weight is 526.01 g/mol. []
A: Yes, researchers have characterized this compound and its synthesized impurities using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). []
ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of this compound as a drug. Questions regarding material compatibility and stability are not directly relevant in this context.
ANone: this compound is a calcium channel blocker and does not exhibit catalytic properties. The provided research focuses on its therapeutic applications as an antihypertensive agent.
A: While the provided research doesn't delve into specific computational studies, it highlights the potential for using techniques like quantitative structure-activity relationship (QSAR) modeling. Researchers can utilize QSAR models to predict the activity and potency of this compound analogs based on their structural features, potentially aiding in the development of new antihypertensive agents. []
A: this compound possesses two chiral centers, leading to four possible stereoisomers. The clinically used form, the (3'S,4S)-enantiomer, exhibits greater potency and a longer duration of action compared to the other isomers. This emphasizes the importance of stereochemistry in determining the pharmacological profile of this compound. [, ]
A: The dihydropyridine ring is a crucial structural element for the calcium channel blocking activity of this compound. Modifications to this ring can significantly influence its potency and selectivity. The pyrrolidine ring also contributes to the overall activity, with stereochemistry at this position impacting both potency and duration of action. []
A: this compound is formulated as modified-release capsules to achieve a gradual and sustained release of the drug. This formulation allows for once-daily dosing while maintaining 24-hour blood pressure control and minimizing fluctuations in plasma concentrations. [, ]
ANone: Although specific stability studies are not detailed in the provided research, it's standard practice in drug development to assess stability under various conditions (temperature, humidity, light) to ensure the quality and shelf life of the formulated product.
ANone: The provided research primarily focuses on the scientific aspects of this compound's mechanism of action, efficacy, and safety. Comprehensive information regarding SHE regulations would be found in regulatory documents and guidelines.
A: this compound demonstrates rapid absorption after oral administration, achieving peak plasma concentrations within 1 to 1.6 hours in humans. []
A: this compound's pharmacokinetic properties remain largely unaffected by food, suggesting flexibility in its administration with respect to meals. []
A: this compound undergoes extensive first-pass metabolism, primarily in the liver, resulting in a low absolute bioavailability (6-9% in dogs and 11-18% in rats). [] While the specific metabolic pathways are not detailed in the research, it's common for dihydropyridine calcium channel blockers to be metabolized by cytochrome P450 enzymes.
A: Researchers have employed isolated blood vessel preparations, such as guinea pig aorta and rat mesenteric artery, to demonstrate the concentration-dependent relaxation induced by this compound. [, ]
A: Studies in spontaneously hypertensive rats (SHR) have shown that this compound effectively reduces blood pressure. [, ]
A: Yes, long-term studies (up to 3 years) have demonstrated that this compound maintains its antihypertensive efficacy over extended periods, either as monotherapy or in combination with other antihypertensive agents. [, , ]
ANone: The provided research doesn't offer specific information on resistance mechanisms to this compound or its cross-resistance potential with other calcium channel blockers or antihypertensive agents.
ANone: Due to the limitations set in the instructions, this section will not address information on toxicity, adverse effects, or safety profiles, including potential long-term effects. For comprehensive safety information, consult the prescribing information and relevant regulatory guidelines.
ANone: The research primarily focuses on this compound's overall efficacy and safety. It doesn't delve into specific strategies for targeted drug delivery.
A: Research suggests that this compound may positively impact endothelial function, a crucial aspect of vascular health. Studies have shown that this compound treatment is associated with improved flow-mediated dilation (FMD) in the brachial artery, a measure of endothelial function, compared to other antihypertensive agents like hydrochlorothiazide. []
A: Researchers have utilized various chromatographic techniques to determine this compound concentrations. These include high-performance liquid chromatography (HPLC) with electrochemical detection and ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS/MS). [, ]
ANone: The provided research centers on this compound's therapeutic applications and doesn't provide information on its environmental impact or degradation.
A: this compound exhibits higher solubility in polar solvents compared to non-polar solvents. This suggests that intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, play a significant role in its solubility behavior. []
A: Method validation for drug analysis, such as those used to quantify this compound, requires rigorous assessment of parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This ensures the reliability and reproducibility of the analytical data. []
ANone: The research highlights the importance of quality control in the manufacturing of this compound. Specific quality control measures would be detailed in pharmacopoeial monographs and Good Manufacturing Practice (GMP) guidelines.
ANone: Questions 20-26 pertain to immunological responses, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling, and research infrastructure, which are not directly addressed in the provided research articles on this compound.
A: While the exact year of introduction is not specified, the research highlights that this compound represents a newer generation of dihydropyridine calcium channel blockers. Its development stemmed from efforts to create agents with improved pharmacological properties, such as greater vasoselectivity and longer duration of action. []
A: The development and study of this compound necessitate collaborations across various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutics, and clinical medicine. Understanding its mechanism of action, pharmacokinetic profile, formulation, efficacy, and safety requires a multi-faceted approach involving experts from diverse fields. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.